(5-Fluoropyridin-3-yl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoropyridin-3-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H9FNOP and a molecular weight of 173.12 g/mol It is characterized by the presence of a fluorine atom on the pyridine ring and a dimethylphosphine oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.
Industrial Production Methods
Industrial production of (5-Fluoropyridin-3-yl)dimethylphosphine oxide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoropyridin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
(5-Fluoropyridin-3-yl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of (5-Fluoropyridin-3-yl)dimethylphosphine oxide involves its interaction with molecular targets through its fluorine and phosphine oxide groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the phosphine oxide group can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoropyridin-3-yl)dimethylphosphine oxide
- (5-Chloropyridin-3-yl)dimethylphosphine oxide
- (5-Bromopyridin-3-yl)dimethylphosphine oxide
Uniqueness
(5-Fluoropyridin-3-yl)dimethylphosphine oxide is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or catalytic activity are desired .
Properties
IUPAC Name |
3-dimethylphosphoryl-5-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVNHHSEFVXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FNOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.